Ethanesulfonic acid, 2-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-1-oxopropyl)amino)-
Overview
Description
LS2265 is a fenofibrate derivative with a taurine modification. It is known for its ability to induce the proliferation of peroxisomes in rat liver cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LS2265 involves the modification of fenofibrate with taurine. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the synthesis requires precise control of reaction conditions to ensure the successful incorporation of the taurine moiety .
Industrial Production Methods
Industrial production of LS2265 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of advanced chemical reactors and purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
LS2265 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
LS2265 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peroxisome proliferation and related biochemical pathways.
Biology: Investigated for its effects on cellular metabolism and organelle proliferation.
Medicine: Potential therapeutic applications in treating metabolic disorders and liver diseases.
Industry: Used in the development of new pharmaceuticals and chemical products
Mechanism of Action
LS2265 exerts its effects by inducing the proliferation of peroxisomes in liver cells. This process involves the activation of specific molecular pathways that regulate peroxisome biogenesis and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that LS2265 interacts with peroxisome proliferator-activated receptors (PPARs) to modulate gene expression and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Fenofibrate: The parent compound of LS2265, known for its lipid-lowering effects.
Clofibrate: Another fibrate derivative with similar lipid-lowering properties.
Gemfibrozil: A fibrate used to reduce cholesterol and triglyceride levels
Uniqueness of LS2265
LS2265 is unique due to its taurine modification, which enhances its ability to induce peroxisome proliferation. This modification distinguishes it from other fibrate derivatives and provides unique biochemical properties that make it valuable for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO6S/c1-19(2,18(23)21-11-12-28(24,25)26)27-16-9-5-14(6-10-16)17(22)13-3-7-15(20)8-4-13/h3-10H,11-12H2,1-2H3,(H,21,23)(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNIXDBLAVOMAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCS(=O)(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222989 | |
Record name | Ethanesulfonic acid, 2-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-1-oxopropyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20222989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72678-30-9 | |
Record name | Ethanesulfonic acid, 2-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-1-oxopropyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072678309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanesulfonic acid, 2-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-1-oxopropyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20222989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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